4-Butyroxy-2,5-dimethyl-3(2H)-furanone - 114099-96-6

4-Butyroxy-2,5-dimethyl-3(2H)-furanone

Catalog Number: EVT-356970
CAS Number: 114099-96-6
Molecular Formula: C10H14O4
Molecular Weight: 198.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol®, is a natural aroma compound recognized for its sweet, caramel-like odor. [] It is a key flavor component found in various fruits like strawberries, pineapples, and mangoes. [, , , ] It significantly contributes to the sensory qualities of numerous fruits and is highly valued in the food industry. [] While naturally occurring, HDMF is also formed through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during cooking. [, , , , , , , ]

Synthesis Analysis
  • Maillard Reaction: Heating pentose sugars like xylose, ribose, or arabinose with amino acids like glycine or L-alanine in a phosphate buffer produces HDMF. [, ] The reaction proceeds through the formation of Amadori compounds and subsequent reactions with Strecker degradation products like formaldehyde and acetaldehyde. []
  • From Methylglyoxal: HDMF can also be generated from methylglyoxal reacting with glycine or cysteine. [] The pathway differs from the one involving glucose, as acetylformoin, a known precursor of HDMF in glucose reactions, was not detected. []

Biotechnological Production:

  • Microbial Fermentation: Certain yeast strains like Zygosaccharomyces rouxii can produce HDMF using precursors like d-fructose 1,6-bisphosphate. [, , ] This method requires optimizing culture conditions like pH and sodium chloride concentration for optimal HDMF production. [, ]
  • Enzymatic Synthesis: The enzyme Fragaria × ananassa enone oxidoreductase (FaEO) catalyzes the final step of HDMF biosynthesis in strawberries. [] This enzyme reduces the exocyclic double bond of 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF), a precursor of HDMF. [] Understanding this enzymatic process holds potential for biotechnological HDMF production. []
Molecular Structure Analysis
  • Tautomerism: HDMF exhibits keto-enol tautomerism, where it interconverts between its keto and enol forms. [] This process is influenced by pH, with the enol form being favored under acidic conditions and the keto form under basic conditions. [] This tautomerism influences HDMF's reactivity and stability.

  • Glucosylation: In strawberries, HDMF can be glucosylated by enzymes like UDP-glucose: HDMF glucosyltransferases, forming HDMF β-d-glucoside, a flavorless derivative. [, ] This process plays a role in regulating the concentration of free HDMF and thus the flavor of the fruit. [, ]

  • Methylation: HDMF can be methylated to form 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF), also known as mesifurane, by a S-adenosyl-L-methionine-dependent O-methyltransferase. [] This enzymatic methylation contributes to the overall aroma profile of fruits like strawberries. []

Mechanism of Action

While HDMF itself is not associated with a specific biological mechanism of action in the context of the provided abstracts, its formation and metabolism in plants are influenced by enzymatic activities. For instance, the enzyme FaEO catalyzes the reduction of HMMF to form HDMF in a NAD(P)H-dependent manner. [] This enzymatic reaction involves the transfer of a hydride ion from NAD(P)H to the exocyclic double bond of HMMF, leading to the formation of HDMF. [] Understanding the mechanism of action of these enzymes is crucial for the biotechnological production of HDMF and the manipulation of fruit flavor profiles.

Physical and Chemical Properties Analysis
  • Appearance: HDMF is often described as a colorless to pale yellow liquid or solid with a distinct caramel-like odor. [, , ]

  • Solubility: It is soluble in water and organic solvents like ethanol and ether. [, ]

  • Stability: The stability of HDMF is influenced by pH. It is most stable under slightly acidic conditions (pH 4-5). [] Under alkaline conditions, it undergoes rapid degradation. []

  • Volatility: HDMF is a volatile compound, which contributes to its role as an aroma component in foods. [, , ]

Applications
  • Food Industry: HDMF is a valuable flavoring agent used in various food products due to its sweet, caramel-like aroma. [, ] It enhances the flavor profile of foods and beverages.

  • Flavor Research: Understanding the formation, metabolism, and sensory properties of HDMF is crucial for flavor research, particularly in fruits and processed foods. [, , , , , , , , ]

  • Plant Science: Research on HDMF biosynthesis in plants like strawberries provides insights into the metabolic pathways and enzymes involved in fruit flavor development. [, , , , ] This knowledge can be applied to improve fruit flavor through breeding or genetic engineering.

  • Biotechnology: The enzymatic synthesis of HDMF using enzymes like FaEO holds potential for the biotechnological production of this flavor compound. []

4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)

Compound Description: 4-Hydroxy-2,5-dimethyl-3(2H)-furanone, also known as Furaneol®, is a key aroma compound found in many fruits, including strawberries. It possesses a characteristic sweet, caramel-like odor. HDMF is biosynthesized in plants through enzymatic reactions and can also be formed through the Maillard reaction during food processing. [, , ]

Relevance: HDMF is the foundational structure for 4-Butyroxy-2,5-dimethyl-3(2H)-furanone. The key difference lies in the substitution at the 4-position on the furanone ring. While HDMF possesses a hydroxyl group (-OH) at this position, 4-Butyroxy-2,5-dimethyl-3(2H)-furanone features a butyroxy group (-OC4H9). This structural similarity suggests potential shared sensory properties and possible metabolic pathways. [, , , , , , , , , , , , , , , , , , , , ]

2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF)

Compound Description: 2,5-Dimethyl-4-methoxy-3(2H)-furanone, also known as Mesifurane, is another important aroma compound found in fruits like strawberries. It exhibits a sweet, fruity odor reminiscent of strawberries. DMMF is formed through the enzymatic methylation of HDMF, highlighting the interconnected biosynthetic pathways of these furanone derivatives. [, , , ]

Relevance: DMMF, like 4-Butyroxy-2,5-dimethyl-3(2H)-furanone, showcases a modification at the 4-position of the core HDMF structure. In this case, it's a methoxy group (-OCH3) instead of the butyroxy group. This comparison highlights the diversity of substituents possible at this position, potentially influencing the sensory characteristics of the resulting furanones. [, , , ]

4-Hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF)

Compound Description: 4-Hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) is a caramel-like smelling compound produced through the Maillard reaction, primarily from pentose sugars and the amino acid L-alanine. [, ]

Relevance: Although HEMF shares the core furanone structure with 4-Butyroxy-2,5-dimethyl-3(2H)-furanone, it differs in the alkyl substituents on the ring. HEMF possesses an ethyl group (-C2H5) instead of one of the methyl groups (-CH3). This comparison underscores the impact of even subtle structural variations on the formation and potential flavor profiles of these furanones. [, ]

4-Hydroxy-5-methyl-3(2H)-furanone (HMF)

Compound Description: 4-Hydroxy-5-methyl-3(2H)-furanone (HMF) is a known flavor component, often found in foods. []

Relevance: HMF, while simpler in structure, shares the base furanone ring with 4-Butyroxy-2,5-dimethyl-3(2H)-furanone. HMF lacks the 2,5-dimethyl substitution, highlighting the importance of these groups for the specific sensory properties associated with 4-Butyroxy-2,5-dimethyl-3(2H)-furanone. []

4-Hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF)

Compound Description: 4-Hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) is the direct precursor to HDMF in the biosynthetic pathway of strawberries. It is a highly reactive compound, rapidly converted to HDMF by the enzyme Fragaria x ananassa enone oxidoreductase (FaEO). []

Relevance: HMMF possesses the same base structure as 4-Butyroxy-2,5-dimethyl-3(2H)-furanone, with the crucial difference being the presence of a methylene group (=CH2) at the 2-position instead of a methyl group. This comparison further emphasizes the significance of the 2,5-dimethyl substitution in 4-Butyroxy-2,5-dimethyl-3(2H)-furanone and highlights the enzymatic control over the modification at the 2-position in the furanone ring. []

4-Hydroxy-2,5-dimethyl-3(2H)-furanone β-d-glucoside

Compound Description: 4-Hydroxy-2,5-dimethyl-3(2H)-furanone β-d-glucoside is a flavorless glucoside of HDMF found in strawberries. It serves as a storage form of HDMF, with the potential for enzymatic release of the volatile aglycone, HDMF. [, , ]

Properties

CAS Number

114099-96-6

Product Name

4-Butyroxy-2,5-dimethyl-3(2H)-furanone

IUPAC Name

(2,5-dimethyl-4-oxofuran-3-yl) butanoate

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C10H14O4/c1-4-5-8(11)14-10-7(3)13-6(2)9(10)12/h6H,4-5H2,1-3H3

InChI Key

JOLGAERKCZYHLF-UHFFFAOYSA-N

SMILES

CCCC(=O)OC1=C(OC(C1=O)C)C

Solubility

Insoluble in water
Soluble (in ethanol)

Canonical SMILES

CCCC(=O)OC1=C(OC(C1=O)C)C

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